- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesisScience (Washington, 2022, 376(6600), 1433-1441,
Cas no 902836-71-9 (1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine)

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 2-fluoro-N-methyl-6-phenoxy-
- 2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride
- 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
- 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine (ACI)
- 902836-71-9
- [(2-FLUORO-6-PHENOXYPHENYL)METHYL](METHYL)AMINE
- SB80624
- DTXSID201253179
- 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine
- MFCD08064233
- AKOS023553181
- CS-0363349
- 2-FLUORO-N-METHYL-6-PHENOXYBENZYLAMINE
- F13434
- WS-02381
-
- MDL: MFCD08064233
- インチ: 1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3
- InChIKey: CGOILZOWCKRCDY-UHFFFAOYSA-N
- ほほえんだ: FC1C(CNC)=C(OC2C=CC=CC=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 231.10600
- どういたいしつりょう: 231.106
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.123±0.06 g/cm3 (20 ºC 760 Torr)
- ふってん: 296.6±35.0 °C at 760 mmHg
- フラッシュポイント: 133.2±25.9 °C
- PSA: 21.26000
- LogP: 3.72830
- じょうきあつ: 0.0±0.6 mmHg at 25°C
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019112322-1g |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F47550-50g |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 95% | 50g |
¥10270.0 | 2023-09-07 | |
TRC | F600973-10mg |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434019-1g |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 95+% | 1g |
¥2677.00 | 2024-04-26 | |
abcr | AB176811-1g |
2-Fluoro-N-methyl-6-phenoxybenzylamine; . |
902836-71-9 | 1g |
€448.40 | 2024-04-16 | ||
1PlusChem | 1P00H1E0-100mg |
2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride |
902836-71-9 | 95% | 100mg |
$76.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X149832A-1g |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 0.95 | 1g |
¥3213.0 | 2024-07-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51688-1g |
2-Fluoro-N-methyl-6-phenoxybenzylamine hydrochloride, 98% |
902836-71-9 | 98% | 1g |
¥4785.00 | 2023-02-26 | |
eNovation Chemicals LLC | Y0987441-5g |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 95% | 5g |
$1080 | 2024-08-02 | |
TRC | F600973-100mg |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine |
902836-71-9 | 100mg |
$ 210.00 | 2022-06-04 |
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 合成方法
ごうせいかいろ 1
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Raw materials
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Preparation Products
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamineに関する追加情報
Introduction to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS No. 902836-71-9) and Its Emerging Applications in Chemical Biology
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine, identified by the chemical abstracts service number 902836-71-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules characterized by a fluoro-substituted aromatic ring system, which is known to modulate biological activity through enhanced metabolic stability and improved binding affinity. The presence of both fluoro and phenoxy functional groups in its molecular framework makes it a promising candidate for further exploration in drug discovery and therapeutic development.
The structural motif of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine incorporates a benzene ring substituted at the 2-position with a fluoro group and at the 6-position with a phenoxy group. This arrangement not only imparts distinct electronic and steric properties but also opens up possibilities for interactions with biological targets such as enzymes and receptors. The N-methylmethanamine side chain further enhances the compound's potential as a pharmacophore, contributing to its solubility and bioavailability in biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the fluoro group, known for its ability to increase lipophilicity and metabolic resistance, plays a crucial role in stabilizing interactions with target proteins. Meanwhile, the phenoxy group, often found in bioactive molecules, contributes to hydrogen bonding capabilities, which are essential for receptor binding. These features make 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine a versatile scaffold for designing novel therapeutic agents.
In the realm of medicinal chemistry, the synthesis of fluorinated aromatic compounds has been extensively studied due to their broad spectrum of biological activities. The introduction of fluorine at specific positions on an aromatic ring can significantly alter the pharmacokinetic properties of a molecule, including its half-life, distribution, and excretion. For instance, fluorinated analogs have shown improved efficacy in treating neurological disorders by enhancing blood-brain barrier penetration. Similarly, compounds like 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine are being explored for their potential in oncology, where modulation of kinase activity is crucial.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop libraries of derivatives that exhibit enhanced potency and selectivity against various disease targets. The use of automated synthesis techniques has further accelerated this process, allowing for rapid screening of large compound collections. This approach has been particularly successful in identifying lead compounds for small molecule drug development.
The role of fluorine in medicinal chemistry extends beyond mere structural modification; it also influences electronic properties such as pKa and redox potential. In 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine, the electron-withdrawing nature of the fluoro group can fine-tune interactions with charged residues in biological targets, thereby optimizing binding affinity. Such subtle adjustments are often critical in distinguishing between active and inactive conformations of a drug molecule.
Emerging research also highlights the importance of stereochemistry in fluorinated compounds. While this particular compound does not contain chiral centers, studies on related molecules suggest that stereocontrol can significantly impact biological activity. The development of asymmetric synthesis methods has opened new avenues for creating enantiomerically pure fluorinated drugs with improved therapeutic profiles.
The pharmaceutical industry has increasingly recognized the value of fluorinated compounds due to their favorable pharmacokinetic profiles. Drugs such as oseltamivir (Tamiflu), which contains multiple fluorine atoms, have demonstrated exceptional efficacy in treating influenza infections. Similarly, ongoing research into kinase inhibitors for cancer treatment has identified several promising candidates that incorporate fluoroaromatic moieties. The compound 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine aligns with this trend by offering a structurally diverse yet functionally relevant scaffold.
In conclusion, 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS No. 902836-71-9) represents a significant advancement in chemical biology and drug discovery. Its unique structural features, combined with emerging insights into fluorinated pharmacophores, position it as a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in shaping future medical interventions.
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